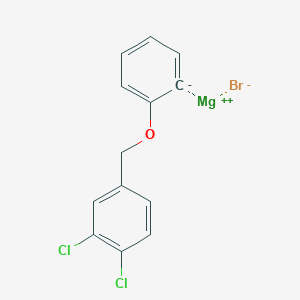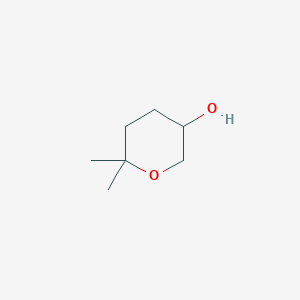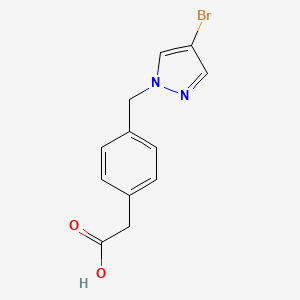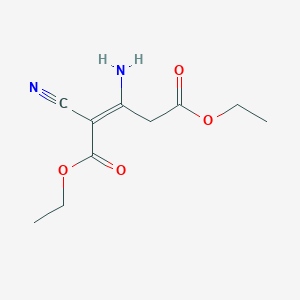
meso-Tetratolylporphyrin-Zn(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
meso-Tetratolylporphyrin-Zn(II): is a synthetic porphyrin compound where zinc is coordinated to the nitrogen atoms of the porphyrin ring Porphyrins are a class of heterocyclic macrocycle organic compounds, which play a crucial role in various biological processes, including oxygen transport and photosynthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetratolylporphyrin-Zn(II) typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The reaction is often carried out in a solvent such as propionic acid at elevated temperatures. Once the porphyrin macrocycle is formed, it is then metallated with zinc salts, such as zinc acetate, to yield meso-Tetratolylporphyrin-Zn(II) .
Industrial Production Methods: Industrial production of meso-Tetratolylporphyrin-Zn(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: meso-Tetratolylporphyrin-Zn(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the zinc ion and the conjugated porphyrin ring system.
Common Reagents and Conditions:
Oxidation: meso-Tetratolylporphyrin-Zn(II) can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrin derivatives.
Applications De Recherche Scientifique
meso-Tetratolylporphyrin-Zn(II) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of meso-Tetratolylporphyrin-Zn(II) involves its ability to interact with various molecular targets through coordination chemistry and electronic interactions. The zinc ion plays a crucial role in stabilizing the porphyrin ring and facilitating electron transfer processes. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death .
Comparaison Avec Des Composés Similaires
meso-Tetraphenylporphyrin-Zn(II): Similar in structure but with phenyl groups instead of tolyl groups.
meso-Tetraarylporphyrins: These compounds have various aryl substituents and exhibit similar reactivity and applications.
Octaethylporphyrin-Zn(II): Another synthetic porphyrin with ethyl groups, used in similar research and industrial applications.
Uniqueness: meso-Tetratolylporphyrin-Zn(II) is unique due to the presence of tolyl groups, which can influence its solubility, electronic properties, and reactivity. These properties make it particularly suitable for specific applications in catalysis and materials science .
Propriétés
Formule moléculaire |
C48H36N4Zn |
|---|---|
Poids moléculaire |
734.2 g/mol |
Nom IUPAC |
zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Zn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
Clé InChI |
OAVGNIUJWXEAQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt](/img/structure/B14882783.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B14882810.png)
![(4E)-2-(3,5-dimethylphenyl)-4-{[(2-hydroxyethyl)amino]methylidene}isoquinoline-1,3(2H,4H)-dione](/img/structure/B14882811.png)
![2-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882828.png)

![5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882836.png)


![8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882855.png)

![tert-butyl 4-(hydroxymethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14882860.png)
